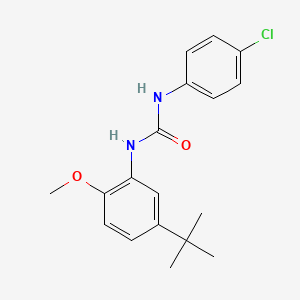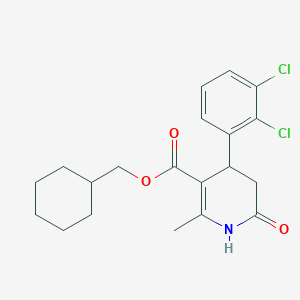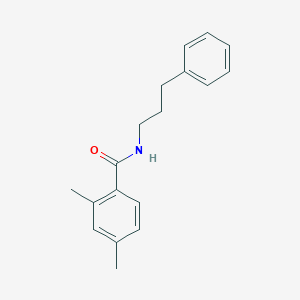![molecular formula C25H18ClN3O4 B4750402 2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4750402.png)
2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)
描述
2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CBIM and is a member of the isoindole family of compounds. CBIM has been found to have a unique mechanism of action that makes it useful in a variety of research applications.
作用机制
The mechanism of action of CBIM involves the formation of a covalent bond between the CBIM molecule and the target protein. This covalent bond is formed through the reaction of the imine group of CBIM with the amino group of the target protein. This unique mechanism of action allows for the specific detection of proteins in complex biological samples.
Biochemical and Physiological Effects:
CBIM has been found to have minimal biochemical and physiological effects on cells and tissues. This makes it an ideal probe for the detection of proteins in complex biological samples without interfering with normal cellular processes.
实验室实验的优点和局限性
One of the primary advantages of CBIM is its specificity for certain proteins, which allows for their detection in complex biological samples. CBIM also has minimal biochemical and physiological effects on cells and tissues, making it an ideal probe for use in live cell imaging experiments. However, one limitation of CBIM is its relatively low fluorescence intensity, which can make it difficult to detect in low abundance proteins.
未来方向
There are several potential future directions for the use of CBIM in scientific research. One potential direction is the development of new synthesis methods that can improve the yield and purity of CBIM. Another potential direction is the modification of the CBIM molecule to increase its fluorescence intensity and specificity for certain proteins. Additionally, CBIM could be used in combination with other probes to provide a more comprehensive view of protein interactions in complex biological samples.
科学研究应用
CBIM has been extensively studied for its potential applications in scientific research. One of the primary applications of CBIM is as a fluorescent probe for the detection of proteins and other biomolecules. CBIM has been found to bind specifically to certain proteins, which allows for their detection in complex biological samples.
属性
IUPAC Name |
2-[[(3-chlorophenyl)methyl-[(1,3-dioxoisoindol-2-yl)methyl]amino]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4/c26-17-7-5-6-16(12-17)13-27(14-28-22(30)18-8-1-2-9-19(18)23(28)31)15-29-24(32)20-10-3-4-11-21(20)25(29)33/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFGMVUKBVLAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CC3=CC(=CC=C3)Cl)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-{[(3-chlorobenzyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide](/img/structure/B4750319.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4750320.png)
![methyl 5-methyl-2-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4750331.png)

![5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4750347.png)

![ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4750361.png)

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-propylpropanamide](/img/structure/B4750369.png)

![N-(4-sec-butylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4750378.png)

![N-(3-methoxypropyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4750406.png)
![7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4750412.png)